molecular formula C7H9N5 B12791312 N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 89854-23-9

N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B12791312
CAS No.: 89854-23-9
M. Wt: 163.18 g/mol
InChI Key: NBBFOHUPLXVBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 26102, also known as N-succinimidyl S-acetylthioacetate, is a chemical compound with the molecular formula C7H9N5 and a molar mass of 163.17986 g/mol . This compound is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-succinimidyl S-acetylthioacetate involves the reaction of succinimide with acetylthioacetic acid. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the N-succinimidyl ester. The reaction conditions generally include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-succinimidyl S-acetylthioacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with primary amines to form stable amide bonds.

    Deprotection Reactions: The acetylthio group can be deprotected using hydroxylamine to generate a free sulfhydryl group.

Mechanism of Action

The primary mechanism of action of N-succinimidyl S-acetylthioacetate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine groups present in proteins and other biomolecules. The acetylthio group can be deprotected to generate a free sulfhydryl group, which can then participate in further reactions, such as forming disulfide bonds .

Properties

CAS No.

89854-23-9

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

InChI

InChI=1S/C7H9N5/c1-5-3-6(8-2)7-10-9-4-12(7)11-5/h3-4,8H,1-2H3

InChI Key

NBBFOHUPLXVBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.